

An In-depth Technical Guide to 1-(Chloromethyl)-2-methoxy-4-nitrobenzene

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Compound of Interest

Compound Name:	1-(chloromethyl)-2-methoxy-4-nitrobenzene
CAS No.:	101080-01-7
Cat. No.:	B6614676

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(chloromethyl)-2-methoxy-4-nitrobenzene**, a valuable chemical intermediate in organic synthesis. This document delves into its chemical identity, properties, a detailed synthesis protocol, characterization methods, and safety considerations, designed to equip researchers and drug development professionals with the critical knowledge for its effective application.

Chemical Identity and Properties

1-(Chloromethyl)-2-methoxy-4-nitrobenzene, more systematically named 4-(chloromethyl)-1-methoxy-2-nitrobenzene, is a substituted aromatic compound. Its chemical structure features a benzene ring with a chloromethyl group, a methoxy group, and a nitro group at positions 1, 2, and 4, respectively (or an equivalent substitution pattern). This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.

CAS Number: 6378-19-4^[1]

Molecular Formula: $C_8H_8ClNO_3$ [1]

Molecular Weight: 201.61 g/mol [1]

Synonyms: 4-(Chloromethyl)-1-methoxy-2-nitrobenzene, 3-Nitro-4-methoxybenzyl chloride, 4-Methoxy-3-nitrobenzyl chloride, 4-(Chloromethyl)-2-nitroanisole.

The presence of an electron-withdrawing nitro group and a reactive chloromethyl group on the anisole framework are key to its chemical utility. The nitro group can be a precursor to an amino group, while the chloromethyl moiety is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

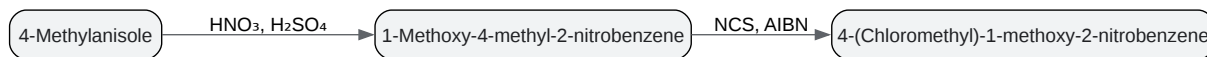
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	6378-19-4	[1]
Molecular Formula	$C_8H_8ClNO_3$	[1]
Molecular Weight	201.61 g/mol	[1]
Appearance	Pale yellow solid (typical)	
Melting Point	87-88 °C	
Boiling Point	Decomposes upon heating	
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water.	

Synthesis of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene

The synthesis of 4-(chloromethyl)-1-methoxy-2-nitrobenzene can be achieved through a two-step process starting from 4-methylanisole. This pathway involves nitration followed by a free-radical chlorination of the benzylic methyl group.

Synthetic Pathway Overview



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Caption: Synthetic route to 4-(chloromethyl)-1-methoxy-2-nitrobenzene.

Step 1: Nitration of 4-Methylanisole

The first step is the electrophilic aromatic substitution (nitration) of 4-methylanisole. The methoxy group is a strong activating group and directs the incoming nitro group to the ortho and para positions. As the para position is blocked by the methyl group, the primary product is 1-methoxy-4-methyl-2-nitrobenzene.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
- **Addition of Nitrating Agent:** Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the temperature below 10 °C.
- **Addition of Substrate:** To this nitrating mixture, add 4-methylanisole dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude 1-methoxy-4-methyl-2-nitrobenzene can be purified by recrystallization from ethanol or methanol.

Step 2: Free-Radical Chlorination

The second step involves the selective chlorination of the benzylic methyl group of 1-methoxy-4-methyl-2-nitrobenzene using a free-radical initiator.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxy-4-methyl-2-nitrobenzene in a suitable inert solvent such as carbon tetrachloride or benzene.
- **Addition of Reagents:** Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to the solution.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
- **Purification:** Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 4-(chloromethyl)-1-methoxy-2-nitrobenzene can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Characterization

The structure and purity of the synthesized 4-(chloromethyl)-1-methoxy-2-nitrobenzene should be confirmed using standard analytical techniques.

Table 2: Spectroscopic Data

Technique	Expected Peaks/Signals
^1H NMR	Aromatic protons (multiple signals), singlet for the chloromethyl protons ($-\text{CH}_2\text{Cl}$), and a singlet for the methoxy protons ($-\text{OCH}_3$).
^{13}C NMR	Aromatic carbons (multiple signals), a signal for the chloromethyl carbon, and a signal for the methoxy carbon.
IR (Infrared) Spectroscopy	Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), NO_2 (asymmetric and symmetric stretching), and C-O stretching.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

4-(Chloromethyl)-1-methoxy-2-nitrobenzene is a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility stems from the ability to further functionalize the molecule at the chloromethyl and nitro group positions.

- **Building Block for Heterocycles:** The compound serves as a precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceutical agents.
- **Linker Moiety:** The chloromethyl group can be used to introduce the substituted nitrophenyl moiety as a linker in more complex molecular architectures.
- **Precursor to Amines:** The nitro group can be readily reduced to an amino group, opening up a wide range of subsequent chemical transformations, such as diazotization or amide bond formation.

While direct applications in final drug products are not extensively documented in public literature, its role as a versatile building block makes it a valuable compound for medicinal chemists in the discovery and development of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(chloromethyl)-1-methoxy-2-nitrobenzene.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Chloromethyl)-2-methoxy-4-nitrobenzene (CAS 6378-19-4) is a valuable and versatile intermediate in organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an important tool for researchers and professionals in the field of drug development and medicinal chemistry. This guide provides a foundational understanding of its synthesis, properties, and applications, enabling its effective and safe use in the laboratory.

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